イソプロペニルオキシトリ(トリメチルシリル)シラン

概要

説明

科学的研究の応用

Radical Reactions

Isopropenyloxytris(trimethylsilyl)silane serves as a radical-based reagent in numerous organic transformations. Its applications include:

- Radical Reductions : The compound has been successfully employed in the reduction of various functional groups under mild conditions, yielding products with high selectivity and efficiency. For instance, it has been utilized to reduce nitroxides to secondary amines and phosphine sulfides to phosphines .

- Hydrosilylation : This compound facilitates the hydrosilylation of olefins, providing silyl-substituted products with excellent regioselectivity. The reaction proceeds through the generation of silyl radicals that add to double bonds, followed by further reactions with silicon hydrides .

Polymerization Processes

Isopropenyloxytris(trimethylsilyl)silane plays a crucial role in polymer chemistry:

- Photo-Induced Radical Polymerization : It has been shown to initiate polymerization processes under UV light, allowing for the formation of polymers from olefins and epoxides. This method is advantageous due to its ability to operate under mild conditions while achieving high yields .

- Cationic Polymerization : The compound also participates in photo-promoted cationic polymerization, where it generates reactive cations that can initiate the polymerization of epoxides effectively .

Hydrosilylation of Propiolate Esters

A significant study demonstrated the regioselective hydrosilylation of propiolate esters using isopropenyloxytris(trimethylsilyl)silane without the need for Lewis acids. This reaction produced silicon-substituted products with high yields and selectivity, showcasing the compound's versatility in synthetic applications .

Radical Cyclizations

Another noteworthy application involved the use of this silane in radical cyclizations to synthesize complex cyclic structures. The reactions yielded products with favorable diastereoselectivity, indicating its effectiveness as a reducing agent in constructing intricate molecular frameworks .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Radical Reductions | Reduction of functional groups | High selectivity and efficiency |

| Hydrosilylation | Addition to olefins for silyl substitution | Regioselective outcomes |

| Photo-Induced Polymerization | Initiation of polymerization under UV light | High yields and mild reaction conditions |

| Cationic Polymerization | Polymerization of epoxides | Effective initiation via generated cations |

| Radical Cyclizations | Synthesis of cyclic structures | Favorable diastereoselectivity |

作用機序

Target of Action

Isopropenyloxytris(trimethylsilyl)silane is primarily used as a radical-based reagent in organic chemistry . It targets various functional groups in organic substrates, enabling their modification and transformation .

Mode of Action

Isopropenyloxytris(trimethylsilyl)silane operates through a radical mechanism. Initially, trimethylsilyl radicals are generated by some initiation process. In the propagation steps, the removal of the functional group in the organic substrate takes place by action of these radicals via a reactive intermediate or a transition state. A site-specific radical is generated, which then reacts with Isopropenyloxytris(trimethylsilyl)silane and gives the reduced product .

Biochemical Pathways

The biochemical pathways affected by Isopropenyloxytris(trimethylsilyl)silane are largely dependent on the specific organic substrate it interacts with. It has been used in radical reductions, hydrosilylation, and consecutive radical reactions . The exact pathways and their downstream effects would vary based on the specific reaction context.

Result of Action

The result of Isopropenyloxytris(trimethylsilyl)silane’s action is the reduction of functional groups in organic substrates, leading to their modification and transformation . This can result in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials .

生化学分析

Biochemical Properties

Isopropenyloxytris(trimethylsilyl)silane plays a significant role in biochemical reactions, particularly in radical-based reactions. It interacts with various enzymes and proteins, facilitating the reduction of functional groups and mediating sequential radical reactions . The compound’s interaction with biomolecules often involves the formation of reactive intermediates or transition states, which are crucial for the propagation of radical chain reactions .

Cellular Effects

Isopropenyloxytris(trimethylsilyl)silane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cellular membranes, potentially altering the activity of membrane-bound enzymes and receptors . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, Isopropenyloxytris(trimethylsilyl)silane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol, makes it an effective reagent for delivering hydrogen atoms in radical reactions . This property allows it to participate in various biochemical processes, including hydrosilylation and radical reductions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isopropenyloxytris(trimethylsilyl)silane can change over time due to its stability and degradation properties . The compound is relatively stable under mild conditions, but its reactivity can lead to degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Isopropenyloxytris(trimethylsilyl)silane vary with different dosages in animal models. At lower doses, the compound can facilitate beneficial biochemical reactions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular function and metabolic processes . Threshold effects have been observed, indicating that careful dosage control is necessary for safe and effective use .

Metabolic Pathways

Isopropenyloxytris(trimethylsilyl)silane is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s participation in these pathways can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, Isopropenyloxytris(trimethylsilyl)silane is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effectiveness .

Subcellular Localization

Isopropenyloxytris(trimethylsilyl)silane exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its biochemical effects .

準備方法

The synthesis of Isopropenyloxytris(trimethylsilyl)silane involves the reaction of chlorotris(trimethylsilyl)silane with isopropenyl alcohol under specific conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain high purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

化学反応の分析

Isopropenyloxytris(trimethylsilyl)silane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of silane derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the replacement of the isopropenyloxy group with other functional groups.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, often catalyzed by transition metals such as platinum or rhodium.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation typically yields organosilicon compounds with various functional groups attached to the silicon atom.

類似化合物との比較

Isopropenyloxytris(trimethylsilyl)silane can be compared with other silicon-based compounds, such as:

Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent in organic synthesis.

Chlorotris(trimethylsilyl)silane: Used as a precursor in the synthesis of various silicon-containing compounds.

Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.

生物活性

Isopropenyloxytris(trimethylsilyl)silane (IPTMS) is a silane compound that has garnered attention for its unique properties and potential applications in various fields, particularly in organic synthesis and polymer chemistry. This article delves into the biological activity of IPTMS, exploring its mechanisms, reactivity, and applications based on recent research findings.

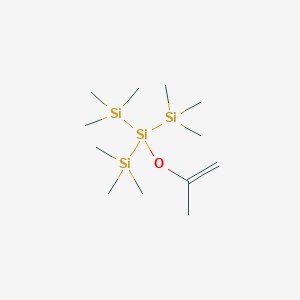

Chemical Structure and Properties

Isopropenyloxytris(trimethylsilyl)silane can be described by its chemical structure, which includes a silane backbone with three trimethylsilyl groups and an isopropenyl ether functionality. This structure contributes to its reactivity profile, particularly in radical-based reactions.

IPTMS functions primarily through radical mechanisms, similar to other tris(trimethylsilyl)silanes. The radical species generated from IPTMS exhibit high reactivity towards various substrates, facilitating a range of chemical transformations. Key mechanisms include:

- Hydrogen Abstraction : IPTMS-derived radicals can abstract hydrogen from various organic compounds, which is crucial in reducing functional groups.

- Addition Reactions : The radicals can add to alkenes and other unsaturated systems, leading to the formation of new carbon-carbon bonds.

1. Antioxidant Properties

Recent studies have indicated that IPTMS exhibits significant antioxidant activity. It has been shown to effectively scavenge free radicals, which is essential in preventing oxidative stress-related damage in biological systems. The mechanism involves the donation of hydrogen atoms from the silane to neutralize radicals, thus protecting cellular components from oxidative damage .

2. Polymerization Initiation

IPTMS has been utilized as an initiator in radical polymerization processes. Its ability to generate silyl radicals under mild conditions allows for the polymerization of various monomers, including acrylates and methacrylates. This application is particularly relevant in creating functionalized polymers with tailored properties for biomedical applications .

3. Synthesis of Bioactive Compounds

The versatility of IPTMS in organic synthesis has led to its use in the preparation of bioactive compounds. For instance, it has been employed in the synthesis of heterocycles such as indoles and oxindoles under mild conditions, which are known for their biological activities including anticancer and anti-inflammatory effects .

Case Studies

Several case studies highlight the biological activity of IPTMS:

-

Case Study 1: Antioxidant Activity

A study demonstrated that IPTMS could effectively reduce oxidative stress markers in vitro by scavenging free radicals generated during cellular metabolism. The results showed a significant decrease in malondialdehyde levels, indicating reduced lipid peroxidation . -

Case Study 2: Polymer Synthesis

Research conducted on the use of IPTMS as a polymerization initiator revealed that it could successfully initiate the polymerization of acrylate monomers at room temperature, yielding polymers with controlled molecular weights and narrow polydispersity indices . -

Case Study 3: Synthesis of Functionalized Heterocycles

In another study, IPTMS was used to synthesize a series of indole derivatives through a visible-light-promoted process. The resulting compounds exhibited promising activity against various cancer cell lines, showcasing the potential therapeutic applications of IPTMS-derived products .

Comparative Analysis

The following table summarizes key findings related to the biological activity and applications of IPTMS compared to other silanes:

| Property/Activity | Isopropenyloxytris(trimethylsilyl)silane (IPTMS) | Tris(trimethylsilyl)silane (TTMSS) | Tributyltin hydride |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | Low |

| Polymerization Initiator | Effective under mild conditions | Effective but requires harsher conditions | High but toxic |

| Synthesis Versatility | High (bioactive compounds) | Moderate | Limited due to toxicity |

特性

IUPAC Name |

trimethyl-[prop-1-en-2-yloxy-bis(trimethylsilyl)silyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32OSi4/c1-12(2)13-17(14(3,4)5,15(6,7)8)16(9,10)11/h1H2,2-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQMOJBNTFYAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)O[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32OSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861869-12-7 | |

| Record name | Isopropenyloxytris(trimethylsilyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。